

Unveiling the Molecular Architecture of Chrysospermin C: A Spectroscopic Guide

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Compound of Interest

Compound Name: Chrysospermin C

Cat. No.: B15563898

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Shanghai, China – December 7, 2025 – **Chrysospermin C**, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its molecular structure is paramount for researchers in drug discovery and natural product chemistry. This technical guide provides a detailed overview of the spectroscopic data for **Chrysospermin C**, also known as Chrysosplenol C, equipping researchers with the essential information for its identification and characterization.

Chrysospermin C is a trimethoxyflavone with the chemical formula $C_{18}H_{16}O_8$. Its formal name is 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one. The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Chrysospermin C**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Chrysospermin C

Position	¹³ C NMR (δ _c , ppm)	¹ H NMR (δ _H , ppm, Multiplicity, J in Hz)
2	157.2	-
3	138.8	-
4	178.9	-
5	152.8	-
6	132.1	-
7	158.8	-
8	90.7	6.48 (s)
9	152.1	-
10	106.1	-
1'	122.9	-
2'	110.8	7.78 (d, 2.1)
3'	148.1	-
4'	150.2	-
5'	115.8	6.98 (d, 8.4)
6'	124.7	7.69 (dd, 8.4, 2.1)
3-OCH ₃	60.2	3.88 (s)
7-OCH ₃	56.4	3.98 (s)
3'-OCH ₃	56.1	3.96 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for Chrysospermin C

Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	361.0923	[M+H] ⁺
ESI-MS/MS	Positive	Varies	Fragmentation pattern provides structural information

Table 3: Infrared (IR) Spectroscopy Data for Chrysospermin C

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretching (phenolic)
~1655	Strong	C=O Stretching (γ-pyrone)
~1610, 1580, 1510	Medium-Strong	C=C Stretching (aromatic rings)
~1200-1000	Strong	C-O Stretching

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard methodologies in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400-600 MHz for ¹H and 100-150 MHz for ¹³C. Samples are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile.

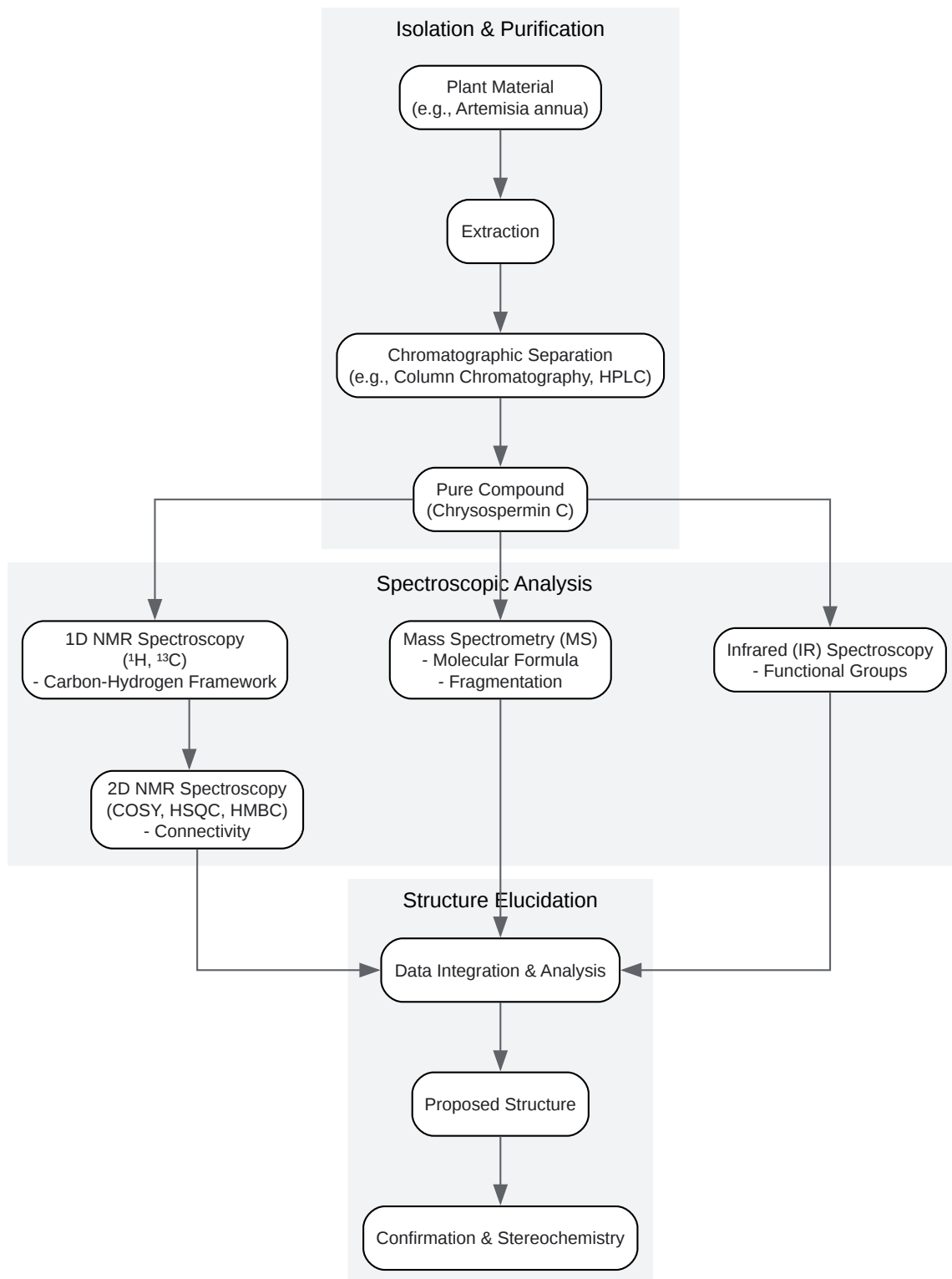
and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm^{-1} .

Workflow for Spectroscopic Analysis of Natural Products

The logical flow for the spectroscopic analysis and structure elucidation of a natural product like **Chrysospermin C** is outlined in the diagram below.

Spectroscopic Analysis Workflow for Natural Products

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Caption: A flowchart illustrating the general workflow for the isolation and structural elucidation of a natural product using various spectroscopic techniques.

This comprehensive spectroscopic data and the outlined experimental approaches provide a foundational resource for researchers working with **Chrysospermin C**, facilitating its unambiguous identification and paving the way for further investigation into its biological activities and potential for drug development.

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